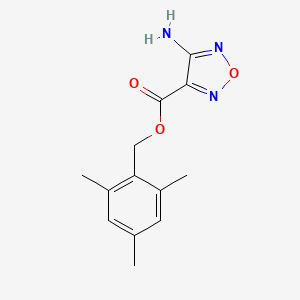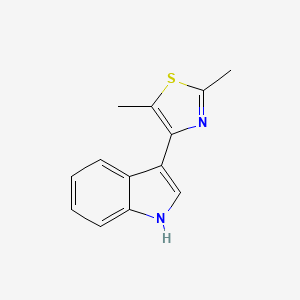![molecular formula C20H29N3O2 B5579551 (4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)
(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol" belongs to a class of chemicals that include features from pyrazole and oxazepane derivatives. These compounds are known for their versatile chemical properties and potential applications in various fields of chemistry and pharmacology, excluding drug use and dosage aspects as per the requirements.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step chemical reactions, starting with the formation of the pyrazole core, followed by the introduction of the oxazepane ring and subsequent alkylation to introduce the butylphenyl group. A common approach might involve a cyclization reaction to form the pyrazole, followed by a ring-expansion or ring-closing metathesis to form the oxazepane ring (Cao et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds like "(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol" can be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the planarity, stereochemistry, and electronic distribution within the molecule, which are crucial for understanding its reactivity and interactions (Kariuki et al., 2021).
Chemical Reactions and Properties
Compounds with pyrazole and oxazepane units participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their reactivity can be influenced by the presence of functional groups, such as the methanol moiety in the compound of interest, which can act as a nucleophile or participate in hydrogen bonding (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. The presence of the butylphenyl group could impart hydrophobic character, affecting solubility in various solvents, while the oxazepane ring might contribute to a rigid structure, influencing the melting and boiling points (Ohishi et al., 1995).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the functional groups present in the molecule. The methanol group may confer certain acidity, allowing for reactions typical of alcohols, such as esterification or conversion to ethers (Dong & Huo, 2009).
Direcciones Futuras
- Mersal, K. I., et al. “Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells.” Medicinal Chemistry Research, 30(2021), 1925–1942 Sharma, D., et al. “Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.” BMC Chemistry, 13(2019), 1–12
For more detailed information, refer to the original research articles . 📚
Propiedades
IUPAC Name |
[4-[[1-(4-butylphenyl)pyrazol-4-yl]methyl]-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-2-3-4-17-5-7-20(8-6-17)23-14-18(11-21-23)12-22-9-10-25-16-19(13-22)15-24/h5-8,11,14,19,24H,2-4,9-10,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSMGXVSCZTTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(C=N2)CN3CCOCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)
![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)
![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)


![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)
![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)
![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)

